An In-depth Technical Guide to {7-Azaspiro[3.5]nonan-5-yl}methanol Hydrochloride: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to {7-Azaspiro[3.5]nonan-5-yl}methanol Hydrochloride: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is a constant endeavor. There is a growing trend of "escaping flatland," moving away from two-dimensional structures towards more three-dimensional molecular frameworks.[1] Spirocycles, which feature two rings connected by a single common atom, have emerged as a particularly promising class of compounds. Their inherent rigidity and three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2]
The 7-azaspiro[3.5]nonane core, a scaffold containing a piperidine ring fused to a cyclobutane ring through a spiro-carbon, is an exemplar of this class. Its unique conformational constraints present well-defined vectors for substitution, enabling a systematic exploration of chemical space. This guide provides a comprehensive technical overview of a specific derivative, {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride, a building block with significant potential in the development of novel therapeutics. While specific data for this exact isomer is sparse in publicly available literature, this guide will provide a robust profile based on the established chemistry of closely related analogs.
Chemical Identity and Physicochemical Properties
{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a salt of a spirocyclic amino alcohol. The hydrochloride form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.
| Property | Value | Source/Method |
| IUPAC Name | (7-Azaspiro[3.5]nonan-5-yl)methanol hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₈ClNO | Calculated |
| Molecular Weight | 191.70 g/mol | Calculated[3] |
| CAS Number | Not publicly available | |
| Canonical SMILES | C1CC2(C1)CCO.[H]Cl | |
| Physical Form | Expected to be a white to off-white solid | Inferred from analogs[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |
| pKa | The piperidine nitrogen is expected to have a pKa in the range of 9-11. | Inferred from structure |
| LogP | The free base is predicted to have a low to moderate LogP, indicating a balance of hydrophilicity and lipophilicity. | Inferred from structure |
Synthesis and Purification
A plausible and efficient synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride would likely proceed via a two-step sequence starting from the corresponding ketone, 7-azaspiro[3.5]nonan-5-one. This ketone precursor can be synthesized through various established methods for constructing spirocyclic systems.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-5-one
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To a solution of N-Boc-7-azaspiro[3.5]nonan-5-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove methanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol, which can be purified by column chromatography.
Causality: The use of a protecting group like tert-butyloxycarbonyl (Boc) on the nitrogen atom is crucial to prevent side reactions and to modulate the reactivity of the molecule during the reduction step. Sodium borohydride is a mild and selective reducing agent for ketones, which minimizes the risk of over-reduction.[5]
Step 2: Boc-Deprotection and Hydrochloride Salt Formation
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Dissolve the purified N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.
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Add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl (excess, ~2-3 eq) dropwise at 0 °C.
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Stir the mixture at room temperature for 1-3 hours. A precipitate should form.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride as a solid.
Self-Validation: The formation of the hydrochloride salt serves as a purification step, as the salt is typically crystalline and less soluble in non-polar solvents than the free base. The purity can be readily assessed by HPLC and NMR spectroscopy.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - A characteristic multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).- Broad signals for the N-H protons of the piperidinium ion.- A complex series of multiplets in the aliphatic region corresponding to the protons of the cyclobutane and piperidine rings.- A signal for the methylene protons of the CH₂-OH group. |
| ¹³C NMR | - A signal for the carbon attached to the hydroxyl group (CH-OH) in the range of 60-70 ppm.- Signals for the carbons of the piperidine and cyclobutane rings in the aliphatic region. |
| Mass Spec. (ESI+) | - A prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.- N-H stretching vibrations of the ammonium salt in the region of 2400-3200 cm⁻¹.- C-H stretching vibrations in the region of 2800-3000 cm⁻¹. |
Applications in Research and Drug Development
The 7-azaspiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets.[6] The introduction of a hydroxymethyl group provides a handle for further derivatization or can act as a key pharmacophoric feature.
Potential Therapeutic Areas:
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Oncology: Spirocyclic scaffolds have been incorporated into inhibitors of challenging cancer targets. For instance, derivatives of 2,7-diazaspiro[3.5]nonane have been developed as covalent inhibitors of KRAS G12C, a key driver in many cancers.[7]
-
Neurological Disorders: The 7-azaspiro[3.5]nonane-7-carboxamide framework has been explored for compounds that modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain, anxiety, and other neurological conditions.[6]
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Leukemia: The related 2,7-diazaspiro[3.5]nonane has been shown to be a key component in inhibitors of the menin-MLL interaction, a critical driver in certain types of acute leukemia.[8]
Illustrative Signaling Pathway: KRAS and the MAPK/ERK Pathway
Caption: The KRAS/MAPK signaling pathway and a potential point of intervention for spirocyclic inhibitors.
Handling, Storage, and Safety
As a hydrochloride salt of an amine, {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is expected to be a stable, non-volatile solid. However, appropriate safety precautions should always be observed.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere and refrigeration (2-8°C) are recommended to maintain purity.[4][9]
-
Safety: The parent compound, 7-azaspiro[3.5]nonane hydrochloride, is classified as harmful if swallowed and causes skin and eye irritation.[4] Similar hazards should be assumed for this derivative. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride represents a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its spirocyclic core offers a rigid framework that can enhance binding to biological targets, while the primary alcohol provides a versatile point for further chemical modification. While detailed experimental data for this specific isomer is not yet widely published, the established chemistry of the 7-azaspiro[3.5]nonane scaffold provides a strong foundation for its synthesis and application. As the demand for sp³-rich, novel chemical matter continues to grow, compounds like this will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
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